molecular formula C8H12O3 B3106479 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester CAS No. 15895-80-4

2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester

Cat. No. B3106479
CAS RN: 15895-80-4
M. Wt: 156.18 g/mol
InChI Key: CSVRUJBOWHSVMA-UHFFFAOYSA-N
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Patent
US07193023B2

Procedure details

To a 500-mL, 3-necked round bottomed flask equipped with a thermocouple temperature monitor, nitrogen inlet and a magnetic stirrer was added 300 mL of dichloromethane, 24.5 g (0.29 mol) of methacrylic acid and 21.4 g (0.305 mol) of 2,3-dihydrofuran. The flask was cooled under Nitrogen to −40° C. and 0.05 g of methanesulfonic acid was added. The mixture was warmed to 0° C. and stirred for 6 hours at which time it was recooled to −40° C. and an excess (1 mL) of triethylamine was added. The solution was then washed with saturated sodium bicarbonate, water and brine and dried over anhydrous magnesium sulfate. Distillation from sodium carbonate at reduced pressure resulted in 26 g (58%) of the title compound.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
ClCCl.[C:4]([OH:9])(=[O:8])[C:5]([CH3:7])=[CH2:6].[O:10]1[CH:14]=[CH:13][CH2:12][CH2:11]1>CS(O)(=O)=O.C(N(CC)CC)C>[C:4]([O:9][CH:11]1[CH2:12][CH2:13][CH2:14][O:10]1)(=[O:8])[C:5]([CH3:7])=[CH2:6]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
24.5 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
21.4 g
Type
reactant
Smiles
O1CCC=C1
Step Two
Name
Quantity
0.05 g
Type
catalyst
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
stirred for 6 hours at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500-mL, 3-necked round bottomed flask equipped with a thermocouple temperature monitor, nitrogen inlet and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
was recooled to −40° C.
WASH
Type
WASH
Details
The solution was then washed with saturated sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distillation from sodium carbonate at reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.